1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
Description
The compound 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a hybrid molecule featuring two heterocyclic pharmacophores: a pyrazole ring and a triazole-substituted piperidine. The pyrazole moiety is substituted with a methyl group at position 5 and a phenyl group at position 1, while the 4-position is functionalized with a carbonyl group that links to the nitrogen atom of a piperidine ring. The piperidine, in turn, bears a 1,2,3-triazole substituent at its 4-position.
Properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-14-17(13-20-24(14)16-5-3-2-4-6-16)18(25)22-10-7-15(8-11-22)23-12-9-19-21-23/h2-6,9,12-13,15H,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFLOWHNGPTDOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a novel hybrid molecule that integrates the biological activities of both pyrazole and triazole moieties. This article delves into its biological activity, pharmacological potential, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which combines a pyrazole and triazole ring with a piperidine backbone. Its molecular formula is C_{15}H_{17N_5O with a molecular weight of approximately 285.33 g/mol.
Biological Activity Overview
Research indicates that compounds containing pyrazole and triazole scaffolds exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have shown significant antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus . The presence of the piperidine moiety enhances this activity.
- Anti-inflammatory Activity : Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to the one have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
- Anticancer Activity : Certain pyrazole derivatives demonstrate potent anticancer effects. For example, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer cell lines . The integration of triazole may further enhance these effects due to its ability to interact with multiple biological targets.
Antimicrobial Studies
A study focused on the synthesis of 1-thiocarbamoyl 3-substituted phenyl-pyrazoles revealed that some derivatives exhibited high activity against both MAO-A and MAO-B isoforms, highlighting their potential as antimicrobial agents .
| Compound | Target Bacteria | Activity |
|---|---|---|
| Compound 11 | E. coli | Good |
| Compound 11 | S. aureus | Good |
| Compound 11 | Pseudomonas aeruginosa | Moderate |
Anti-inflammatory Studies
Research has shown that certain pyrazole derivatives can significantly reduce inflammation in animal models. One compound demonstrated anti-inflammatory effects comparable to indomethacin in carrageenan-induced edema models .
Anticancer Studies
A specific derivative of pyrazole was found to inhibit EGFR with an IC50 of 0.07 µM, comparable to standard treatments like erlotinib. Additionally, it showed significant antiproliferative activity against MCF-7 breast cancer cells with an IC50 of 0.08 µM .
Case Studies
In a notable case study involving the compound's anti-tubercular properties, it was tested against Mycobacterium tuberculosis strain H37Rv. The results indicated promising inhibition at low concentrations, suggesting potential for development as an anti-tubercular agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Carbonyl Derivatives
- 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one ():
- Structural Differences : Replaces the triazole substituent with a ketone at piperidine’s 4-position and introduces chloro/fluorophenyl groups on the pyrazole.
- Implications : The ketone may enhance polarity and hydrogen-bonding capacity, while halogenated aryl groups could improve metabolic stability. X-ray crystallography (via SHELX ) confirms planar pyrazole geometry, critical for target binding .
Piperidine-Triazole Derivatives
- 1-Benzyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine (): Structural Differences: Lacks the pyrazole-carbonyl group but includes a benzyl substituent on piperidine. Synthesis: Prepared via CuAAC (yield: ~50–60%), demonstrating scalability for triazole-piperidine frameworks .
- 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine Fluoroquinolones (): Structural Differences: Triazole-piperidine is attached to a quinolone core instead of pyrazole. Activity: Exhibits potent antibacterial activity (MIC: 0.25–4 µg/mL against S. aureus and E. coli), highlighting the triazole-piperidine’s role in enhancing membrane penetration .
Pyrazole-Triazole Hybrids
- 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile ():
- Structural Differences : Triazole is directly fused to pyrazole at position 3, with a nitrile substituent.
- Synthesis : Synthesized via CuAAC (66% yield), showcasing compatibility with pyrazole substrates .
- Activity : Such hybrids are explored as α-glucosidase inhibitors (IC~50~: ~10 µM), suggesting metabolic applications for the target compound .
Data Tables: Key Structural and Functional Comparisons
Research Findings and Implications
- Triazole-Piperidine Synergy: The triazole’s ability to engage in hydrogen bonding and π-π stacking enhances target binding, as seen in fluoroquinolone derivatives .
- Substituent Effects : Electron-withdrawing groups (e.g., halogens) on pyrazole improve stability, while bulky aryl groups on triazole modulate steric interactions .
- Synthetic Feasibility : CuAAC and amide coupling are reliable methods for assembling such hybrids, with yields often exceeding 50% .
Preparation Methods
Acid Chloride Formation and Amine Coupling
The most widely reported method involves converting 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid to its acid chloride intermediate, followed by reaction with 4-(1H-1,2,3-triazol-1-yl)piperidine.
Procedure:
-
Chlorination: The carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux for 4–6 hours. Excess SOCl₂ is removed under reduced pressure to yield the acid chloride.
-
Amidation: The acid chloride is reacted with 4-(1H-1,2,3-triazol-1-yl)piperidine in DCM at 0–5°C, with triethylamine (Et₃N) as a base to scavenge HCl. Stirring is maintained for 12–24 hours, followed by aqueous workup and extraction.
Key Data:
| Parameter | Value/Detail | Source |
|---|---|---|
| Reaction Temperature | 0–5°C (amidation) | |
| Solvent System | Dichloromethane | |
| Base | Triethylamine (2.5 equiv) | |
| Yield | 68–72% (after purification) |
Mechanistic Insight:
The reaction proceeds via nucleophilic acyl substitution, where the piperidine amine attacks the electrophilic carbonyl carbon of the acid chloride. Steric hindrance from the 5-methyl and 1-phenyl groups on the pyrazole ring necessitates prolonged reaction times to achieve high conversions.
Coupling Reagent-Mediated Amidation
Alternative methods employ coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) to activate the carboxylic acid.
Procedure:
-
Activation: 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is dissolved in DMF and treated with DCC (1.2 equiv) and N-hydroxysuccinimide (NHS, 1.1 equiv) at 0°C for 1 hour.
-
Coupling: 4-(1H-1,2,3-triazol-1-yl)piperidine is added, and the mixture is stirred at room temperature for 24 hours. The precipitated N,N'-dicyclohexylurea (DCU) is filtered, and the product is isolated via column chromatography.
Advantages:
-
Avoids handling corrosive acid chlorides.
-
Higher functional group tolerance compared to SOCl₂-mediated routes.
Limitations:
Multi-Step Synthesis via Pyrazole-4-carbaldehyde Intermediate
Condensation and Oxidation Sequence
A convergent approach synthesizes the pyrazole carbonyl moiety through condensation of 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with indene-1,3-dione, followed by oxidation.
Procedure:
-
Aldol Condensation: The aldehyde is refluxed with indene-1,3-dione in ethanol containing piperidine (5 mol%) for 6 hours.
-
Oxidation: The resulting α,β-unsaturated ketone is oxidized using Jones reagent (CrO₃/H₂SO₄) to yield the carboxylic acid.
-
Amidation: The acid is coupled with 4-(1H-1,2,3-triazol-1-yl)piperidine using standard protocols.
Key Data:
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | Piperidine (5 mol%) | |
| Oxidation Yield | 85–90% | |
| Overall Yield | 58–62% (three steps) |
Challenges:
-
Over-oxidation of the pyrazole ring necessitates strict temperature control (<40°C).
-
Multi-step purification reduces scalability.
Catalytic Methods and Reaction Optimization
Piperidine-Catalyzed One-Pot Synthesis
Recent advancements demonstrate a one-pot method combining carbaldehyde condensation, in situ oxidation, and amidation using piperidine as a dual-purpose catalyst and base.
Procedure:
-
Condensation: 3-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and indene-1,3-dione are refluxed in ethanol with piperidine (10 mol%) for 4 hours.
-
In Situ Oxidation: Hydrogen peroxide (30%) is added, and the mixture is stirred at 50°C for 2 hours.
-
Amidation: 4-(1H-1,2,3-triazol-1-yl)piperidine and PyBOP are introduced, with continued stirring for 12 hours.
Key Data:
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst Loading | 10 mol% piperidine | |
| Reaction Time | 18 hours (total) | |
| Yield | 74–78% |
Mechanistic Role of Piperidine:
-
Facilitates enolate formation during condensation.
-
Neutralizes HCl during amidation, preventing side reactions.
Purification and Characterization
Recrystallization and Chromatography
Crude products are typically purified via recrystallization from dimethylformamide (DMF) or ethanol/water mixtures. Column chromatography using silica gel (hexane/ethyl acetate 3:1) resolves regioisomeric impurities.
Crystallographic Data:
Single-crystal X-ray analysis confirms the planar geometry of the pyrazole ring and the axial orientation of the triazole group on piperidine. Key metrics include:
Spectroscopic Signatures:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.89–7.45 (m, 5H, phenyl-H), 4.21 (t, J = 6.8 Hz, 2H, piperidine-H), 2.51 (s, 3H, CH₃).
-
IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N pyrazole).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Amidation | 68–72 | >95 | High | Moderate |
| Coupling Reagent | 70–75 | 98 | Moderate | Low |
| Multi-Step Synthesis | 58–62 | 93 | Low | High |
| One-Pot Catalytic | 74–78 | 97 | High | Moderate |
Q & A
Q. Q1. What are the key steps in synthesizing 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine?
The synthesis typically involves:
- Pyrazole ring formation : Cyclocondensation of β-diketones (e.g., ethyl acetoacetate) with hydrazine derivatives (e.g., phenylhydrazine), as demonstrated in analogous pyrazole-carboxylic acid syntheses .
- Piperidine functionalization : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety, using conditions like CuI (10 mol%) in THF/acetone under reflux (24 hours) .
- Coupling reactions : Amide bond formation between the pyrazole carbonyl and piperidine, often requiring pH and temperature optimization (e.g., 0–5°C for acid chloride reactions) .
Characterization : HPLC for purity assessment (>95%) and NMR (1H/13C) for structural confirmation, particularly to verify triazole regiochemistry and piperidine substitution patterns .
Advanced Synthesis Challenges
Q. Q2. How can researchers optimize reaction yields for the CuAAC step in synthesizing the triazole-piperidine subunit?
- Catalyst loading : Reduce CuI to 5 mol% to minimize side reactions while maintaining regioselectivity .
- Solvent systems : Test mixed solvents (e.g., THF:acetone 5:1) to enhance substrate solubility and reaction homogeneity .
- Reaction monitoring : Use in-situ FTIR or LC-MS to track azide consumption and triazole formation, enabling real-time adjustments .
Analytical Characterization
Q. Q3. What advanced techniques resolve ambiguities in the compound’s stereochemistry or conformation?
- X-ray crystallography : Determines absolute configuration and intramolecular interactions (e.g., hydrogen bonding between triazole and piperidine) .
- Dynamic NMR : Assesses piperidine ring puckering or rotational barriers of the triazole substituent at variable temperatures .
Biological Activity Profiling
Q. Q4. How can researchers evaluate the compound’s potential antimicrobial activity?
- In vitro assays : Broth microdilution against Gram-positive/negative bacteria (MIC determination) and fungal strains (e.g., Candida albicans) .
- Molecular docking : Target enzymes like fungal CYP51 or bacterial dihydrofolate reductase to predict binding modes and guide structural optimization .
Data Contradiction Analysis
Q. Q5. How to address discrepancies between computational docking predictions and experimental bioactivity data?
- Validate docking models : Compare with co-crystallized ligand structures (e.g., PDB entries) to refine force field parameters .
- Experimental cross-check : Perform enzyme inhibition assays (e.g., IC50 measurements) to confirm computational hits .
Computational Modeling
Q. Q6. What computational strategies predict metabolic stability of the compound?
- In silico metabolism : Use software like Schrödinger’s ADMET Predictor to identify labile sites (e.g., triazole or pyrazole oxidation) .
- Quantum chemical calculations : Calculate Fukui indices to predict electrophilic/nucleophilic regions prone to enzymatic attack .
Structural Modifications
Q. Q7. How does replacing the triazole with other heterocycles affect biological activity?
- Comparative studies : Substitute triazole with imidazole or tetrazole and test antimicrobial potency. Triazole’s weaker basicity may enhance membrane permeability compared to imidazole .
- Stability assays : Assess hydrolytic stability under physiological pH (1.2–7.4) to guide prodrug design .
Crystallographic Insights
Q. Q8. What intermolecular interactions stabilize the crystal lattice of this compound?
- Hydrogen bonding : C–H···O/N interactions between pyrazole carbonyl and triazole protons, forming 2D sheets .
- π-π stacking : Fluorophenyl and chlorophenyl rings in asymmetric units contribute to packing density .
Scale-up Challenges
Q. Q9. What strategies mitigate impurities during large-scale synthesis?
- Process analytical technology (PAT) : Implement inline HPLC to monitor intermediate purity during azide formation and CuAAC steps .
- Design of experiments (DoE) : Optimize temperature/pH using response surface methodology to reduce byproducts like unreacted azides .
Metabolic Stability
Q. Q10. How to assess hepatic metabolism of the compound?
- In vitro models : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .
- CYP450 inhibition screening : Test against isoforms CYP3A4/2D6 to identify drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
